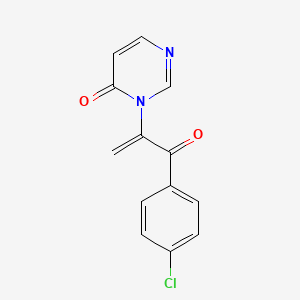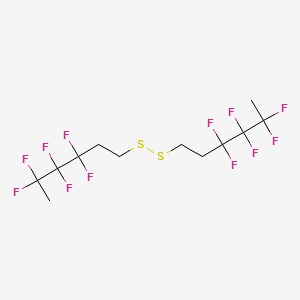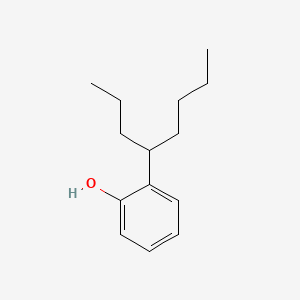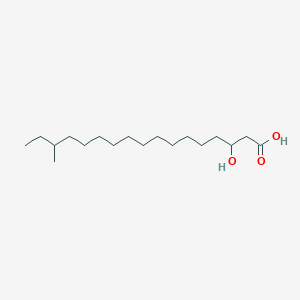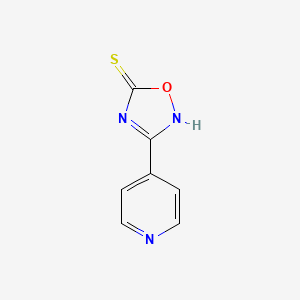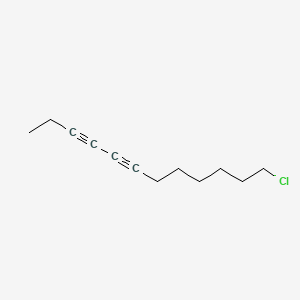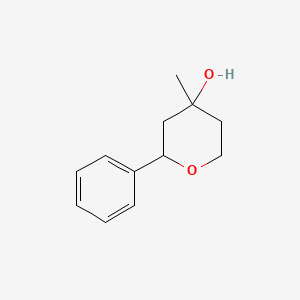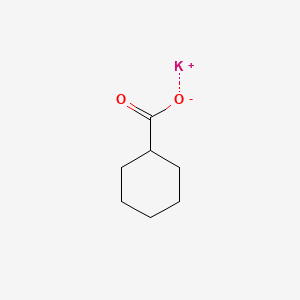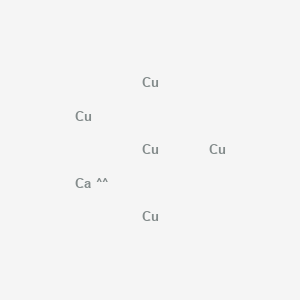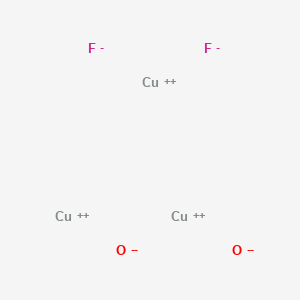
Copper fluoride oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper fluoride oxide is an inorganic compound that combines copper, fluorine, and oxygen. It is known for its unique properties, including its ability to act as a catalyst in various chemical reactions. This compound is of significant interest in the fields of materials science, chemistry, and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper fluoride oxide can be synthesized through several methods. One common approach involves the reaction of copper(II) fluoride with oxygen at elevated temperatures. Another method includes the use of copper(II) hydroxide or copper(II) carbonate, which reacts with hydrofluoric acid to produce copper fluoride, which can then be oxidized to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of ammonium copper fluoride at controlled temperatures. This method ensures high purity and small particle size, which are essential for its applications in various high-performance materials .
Chemical Reactions Analysis
Types of Reactions: Copper fluoride oxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form copper and other lower oxidation state compounds.
Substitution: It can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at high temperatures.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Can involve various halides or other anionic species under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state copper compounds.
Reduction: Metallic copper and lower oxidation state compounds.
Substitution: Various copper halides and other substituted products.
Scientific Research Applications
Copper fluoride oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and fluorination reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance batteries, supercapacitors, and as a catalyst in emission control systems .
Mechanism of Action
The mechanism by which copper fluoride oxide exerts its effects involves several pathways:
Catalytic Activity: It acts as a catalyst by providing active sites for chemical reactions, thereby lowering the activation energy required.
Antimicrobial Action: Copper ions released from the compound can disrupt microbial cell membranes, generate reactive oxygen species (ROS), and interfere with protein and DNA functions
Comparison with Similar Compounds
Copper fluoride oxide can be compared with other similar compounds such as:
Copper(II) Fluoride (CuF2): Similar in structure but lacks the oxygen component, making it less versatile in certain catalytic applications.
Copper(II) Chloride (CuCl2): Another copper halide with different reactivity and applications.
Silver(I) Fluoride (AgF): A similar fluoride compound with different metal ion, leading to different chemical properties and uses
This compound stands out due to its unique combination of copper, fluorine, and oxygen, which imparts distinct catalytic and antimicrobial properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
53156-93-7 |
|---|---|
Molecular Formula |
Cu3F2O2 |
Molecular Weight |
260.63 g/mol |
IUPAC Name |
tricopper;oxygen(2-);difluoride |
InChI |
InChI=1S/3Cu.2FH.2O/h;;;2*1H;;/q3*+2;;;2*-2/p-2 |
InChI Key |
WQFMJGDIJGJFMM-UHFFFAOYSA-L |
Canonical SMILES |
[O-2].[O-2].[F-].[F-].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



